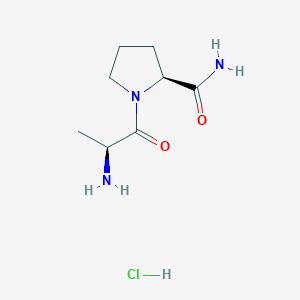

H-Ala-Pro-Nh2 HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

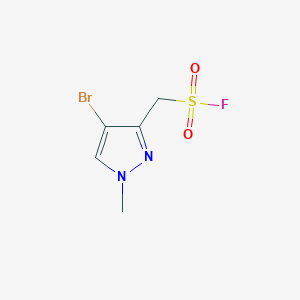

H-Ala-Pro-Nh2 HCl, also known as this compound, is a chemical compound with the molecular formula C8H16ClN3O2 and a molecular weight of 221.68 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction. The first step involves the use of DMFA at ambient temperature for 1 hour. The second step involves the use of 2 N HCl and ethyl acetate at ambient temperature for 1 hour .Molecular Structure Analysis

The molecular structure of this compound consists of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are multi-step reactions. The first step involves the use of DMFA at ambient temperature for 1 hour. The second step involves the use of 2 N HCl and ethyl acetate at ambient temperature for 1 hour .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 221.68 and a molecular formula of C8H16ClN3O2 . More detailed properties such as melting point, boiling point, and density are not provided in the retrieved sources.Scientific Research Applications

Nuclear Overhauser Enhancement Studies

Research by Urry et al. (1977) on aqueous solutions of HCO-(Val-Pro-Gly-Gly)40-Val-OMe, which are related to H-Ala-Pro-NH2 HCl, demonstrated an increase in secondary structure with rising temperature, indicating intramolecular hydrophobic association. This study is crucial for understanding temperature-dependent behavior in peptides and could be relevant for those studying the structural dynamics of similar compounds (Urry, Khaled, Rapaka, & Okamoto, 1977).

Cyclization to Dioxopiperazine

The work by Capasso, Vergara, and Mazzarella (1998) explored the cyclization of H-Ala-Pro-NH2 to 2,5-dioxopiperazine (DKP), a reaction relevant for understanding peptide bond stability and the formation of cyclic structures in peptides. This research is fundamental for those investigating peptide cyclization mechanisms and the stability of peptide bonds in various conditions (Capasso, Vergara, & Mazzarella, 1998).

Inhibition of Iron Corrosion

A study by Amin et al. (2010) evaluated alanine (Ala) among other amino acids for its role as a corrosion inhibitor for iron in HCl solutions. While not directly studying this compound, this research highlights the broader applications of amino acids in corrosion science and could suggest potential industrial applications for related dipeptides in protecting metals against corrosion (Amin, Khaled, Mohsen, & Arida, 2010).

Coordination with Metals

Research by Koleva et al. (2007) on the dipeptide alanylphenylalanine and its hydrochloride form's ability to coordinate with Au(III) underscores the significance of dipeptides in forming complexes with metals. This finding can be particularly insightful for those studying metal-peptide interactions and their potential applications in catalysis, drug delivery, and materials science (Koleva, Kolev, Zareva, & Spiteller, 2007).

Conformational Preferences

A study by Kang (2006) on the conformational preferences of alanine and proline dipeptides in various solvents provided insights into the backbone conformational preference and cis-trans isomerization, which is crucial for understanding the structural behavior of peptides in different environments (Kang, 2006).

Safety and Hazards

While specific safety and hazard information for H-Ala-Pro-Nh2 HCl is not available in the retrieved sources, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2.ClH/c1-5(9)8(13)11-4-2-3-6(11)7(10)12;/h5-6H,2-4,9H2,1H3,(H2,10,12);1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMKBYTYPRAIOH-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2754998.png)

![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)

![ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2755007.png)

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)